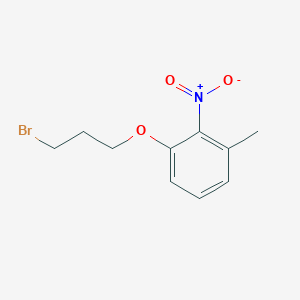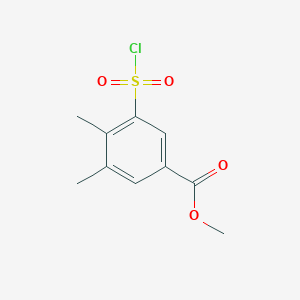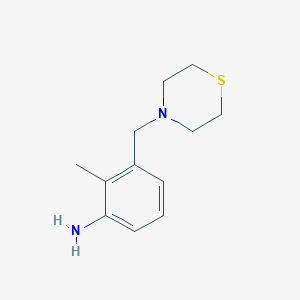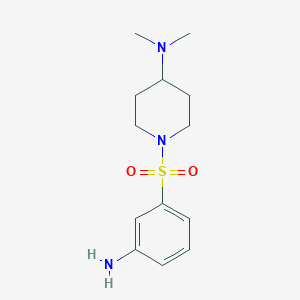![molecular formula C13H13BrN2O2 B1438818 1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1153371-57-3](/img/structure/B1438818.png)
1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name “1-(3-bromobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” and the InChI code "1S/C13H13BrN2O2/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h2-5,7H,6H2,1H3,(H,16,17)" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.16 . It is typically stored at room temperature . The physical form can vary from a light-yellow to brown powder or crystals or liquid .Scientific Research Applications
Structural and Spectral Analysis : A study by Viveka et al. (2016) focused on a similar pyrazole-4-carboxylic acid derivative. They conducted combined experimental and theoretical studies to understand the structural and spectral characteristics of the compound. This included NMR, FT-IR spectroscopy, and X-ray diffraction techniques, providing insights into the molecular structure and electronic transitions within the molecule.
Hydrogen Bonding in Derivatives : A study on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives by Asma et al. (2018) revealed the formation of complex hydrogen-bonded framework structures in these compounds. This research contributes to understanding how such derivatives form intricate molecular architectures through hydrogen bonding.
Dynamic Properties in Solid State : Infantes et al. (2013) discussed the structure and dynamic properties of pyrazole-4-carboxylic acids in the solid state, including polymorphism and solid-state proton transfer. This study is significant for understanding the physical characteristics and potential applications of such compounds in solid forms.
Antifungal Activity : Research by Du et al. (2015) on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent antifungal activities. This suggests potential applications of similar compounds in developing antifungal agents.
Anti-inflammatory and Analgesic Activities : A study by Menozzi et al. (1994) on 1-aryl-1H-pyrazole-5-acetic acids, which are structurally related, demonstrated significant anti-inflammatory and analgesic activities in animal models, indicating potential therapeutic applications.
Nonlinear Optical Materials : Chandrakantha et al. (2013) synthesized novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated their optical nonlinearity, identifying potential applications in optical limiting.
Safety and Hazards
Mechanism of Action
The mechanism of action of pyrazole compounds often involves interactions with various enzymes and receptors in the body, leading to changes in biochemical pathways and physiological responses . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors, including their chemical structure, the route of administration, and individual patient characteristics .
Environmental factors, such as temperature, pH, and the presence of other substances, can also influence the stability and efficacy of these compounds . .
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-4-3-5-11(14)6-10/h3-6H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIXOYLRTZIKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)Br)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)


![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)

![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)


![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)


![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)

